An In-depth Technical Guide to Methyl 3-(3-oxopropyl)benzoate: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to Methyl 3-(3-oxopropyl)benzoate: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(3-oxopropyl)benzoate is a bifunctional organic molecule incorporating both an ester and an aldehyde functional group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical structure, known properties, and a detailed discussion of its synthetic pathways and reactivity. The dual reactivity of the ester and aldehyde moieties offers a versatile platform for a variety of chemical transformations, making it a compound of significant interest for researchers in drug discovery and development.
Chemical Identity and Molecular Structure
Methyl 3-(3-oxopropyl)benzoate is systematically named as methyl 3-(3-oxopropyl)benzoate according to IUPAC nomenclature. Its identity is unambiguously confirmed by its CAS Registry Number, 111393-29-4.
The molecular structure consists of a benzene ring substituted at the 1- and 3-positions. A methoxycarbonyl group (-COOCH₃) is attached at the 1-position, and a 3-oxopropyl group (-CH₂CH₂CHO) is at the 3-position. The presence of both a reactive aldehyde and a less reactive ester group on the same aromatic scaffold allows for selective chemical modifications, a desirable characteristic in multi-step organic synthesis.
Molecular Formula: C₁₁H₁₂O₃[1]
Molecular Weight: 192.21 g/mol [1]
SMILES: O=C(OC)C1=CC=CC(CCC=O)=C1[1]
Chemical Structure:
Caption: 2D representation of Methyl 3-(3-oxopropyl)benzoate.
Physicochemical Properties
Table 1: Physicochemical Properties of Methyl 3-(3-oxopropyl)benzoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 111393-29-4 | [1] |
| IUPAC Name | methyl 3-(3-oxopropyl)benzoate | [1] |
| Purity | 95% (as per one supplier) | [1] |
| Physical State | Not available | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | [2] |
Spectroscopic Characterization (Predicted)
While experimental spectra for Methyl 3-(3-oxopropyl)benzoate are not currently published, a prediction of its key spectroscopic features can be made based on the known chemical shifts and absorption frequencies of its constituent functional groups.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl chain, and the methyl ester protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of a 1,3-disubstituted benzene ring. The aldehyde proton will be a highly deshielded triplet at approximately δ 9.8 ppm. The methylene protons of the propyl chain will likely appear as two triplets, one adjacent to the aromatic ring and the other adjacent to the aldehyde. The methyl ester protons will be a singlet at around δ 3.9 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and aldehyde (around δ 170-200 ppm), the aromatic carbons (δ 120-140 ppm), the carbons of the propyl chain, and the methyl carbon of the ester (around δ 52 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong carbonyl stretching bands. The ester C=O stretch is expected around 1720 cm⁻¹, while the aldehyde C=O stretch will appear at a slightly higher frequency, around 1730 cm⁻¹. A characteristic C-H stretch for the aldehyde proton is also expected around 2720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis and Manufacturing
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of Methyl 3-(3-oxopropyl)benzoate.
Step-by-Step Methodological Considerations:
Step 1: Synthesis of 3-(3-Oxopropyl)benzoic acid
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Grignard Reagent Formation: 3-(Bromomethyl)benzoic acid would first need to have its carboxylic acid group protected, for example, as a silyl ester. The protected compound could then be reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent.
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Reaction with Acrolein: The Grignard reagent would then be added to a solution of acrolein in a controlled manner, typically at low temperatures to avoid polymerization of the acrolein. This would be followed by an aqueous workup to yield an allylic alcohol.
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Oxidation: The resulting allylic alcohol can be selectively oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. Deprotection of the carboxylic acid would yield the desired intermediate, 3-(3-oxopropyl)benzoic acid.
Step 2: Fischer Esterification
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Reaction Setup: 3-(3-Oxopropyl)benzoic acid is dissolved in an excess of methanol, which serves as both a reactant and a solvent.
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Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.
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Reflux: The reaction mixture is heated to reflux for several hours to allow the esterification to reach equilibrium.
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Workup and Purification: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product, Methyl 3-(3-oxopropyl)benzoate, can be purified by column chromatography or distillation.
This proposed synthesis is based on well-established reactions. However, optimization of reaction conditions and purification procedures would be necessary to achieve a high yield of the final product.
Reactivity and Applications in Drug Development
The synthetic utility of Methyl 3-(3-oxopropyl)benzoate lies in the differential reactivity of its two functional groups. The aldehyde is a highly reactive electrophile, susceptible to nucleophilic attack, and can participate in a wide range of chemical transformations. In contrast, the methyl ester is a more stable functional group that typically requires more forcing conditions for reaction.
Key Reactions of the Aldehyde Group:
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Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a cornerstone reaction in medicinal chemistry for the introduction of nitrogen-containing moieties.
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Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde to an alkene, providing a method for carbon-carbon bond formation and the introduction of diverse substituents.
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Aldol Condensation: In the presence of a base or acid catalyst, the aldehyde can undergo self-condensation or react with other enolizable carbonyl compounds to form α,β-unsaturated carbonyl compounds.
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Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid using various oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.
Role in Drug Discovery:
Bifunctional molecules like Methyl 3-(3-oxopropyl)benzoate are valuable as scaffolds or intermediates in the synthesis of pharmacologically active compounds. The aldehyde group can serve as a handle for the attachment of various pharmacophores through the reactions mentioned above. The ester group can be maintained throughout a synthetic sequence and later hydrolyzed to the corresponding carboxylic acid, which can be a key binding element in a drug molecule or can be further functionalized.
The meta-substitution pattern on the benzene ring provides a specific spatial arrangement of the two functional groups, which can be crucial for achieving the desired biological activity in a target-oriented drug design approach.
Safety and Handling
According to the available safety data sheet, Methyl 3-(3-oxopropyl)benzoate is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
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Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
For detailed safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-(3-oxopropyl)benzoate is a synthetically versatile building block with significant potential in organic synthesis, particularly for applications in drug discovery and development. While detailed experimental data on its physical and spectroscopic properties are not widely available, its chemical reactivity can be reliably predicted based on its constituent functional groups. The ability to selectively manipulate the aldehyde and ester functionalities makes it an attractive starting material for the synthesis of complex molecular architectures. Further research into its synthesis, properties, and applications is warranted to fully exploit its potential in the field of medicinal chemistry.
